molecular formula C12H15NO2 B2648689 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one CAS No. 86809-31-6

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one

Cat. No.: B2648689
CAS No.: 86809-31-6
M. Wt: 205.257
InChI Key: XWSTVMBFPMFHDB-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is characterized by the presence of a tert-butyl group, a hydroxy group, and an isoindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one typically involves the reaction of an appropriate precursor with tert-butylamine and a suitable oxidizing agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance that affects the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl group provides steric protection, while the hydroxy group offers opportunities for hydrogen bonding and further chemical modifications .

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7,10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSTVMBFPMFHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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